N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11(25-15-6-4-3-5-14(15)24-2)18(23)20-17-16(21-26-22-17)12-7-9-13(19)10-8-12/h3-11H,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXIKCXLQMCWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC=C(C=C2)Cl)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features an oxadiazole ring linked to a phenoxy group, which contributes to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClN3O3 |
| Molecular Weight | 343.76 g/mol |
| LogP | 4.205 |
| Polar Surface Area | 67.372 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Mechanisms of Biological Activity
Research indicates that compounds with oxadiazole structures often exhibit diverse pharmacological effects, including anti-inflammatory , antimicrobial , and anticancer activities. The specific mechanisms underlying these effects for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide may involve:
- Inhibition of Inflammatory Pathways : Similar compounds have shown efficacy in inhibiting pro-inflammatory cytokines and pathways such as NF-κB signaling, which is crucial in neuroinflammation models .
- Antimicrobial Activity : The presence of the chlorophenyl group enhances the compound's ability to disrupt microbial membranes or inhibit essential enzymes in pathogens .
- Anticancer Potential : Some studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators .
Case Studies
Several studies have explored the biological activity of compounds related to N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide:
- Neuroprotective Effects : A study demonstrated that similar oxadiazole derivatives could protect dopaminergic neurons from LPS-induced neuroinflammation by reducing nitric oxide production and inhibiting pro-inflammatory cytokines . This suggests potential applications in neurodegenerative diseases like Parkinson's.
- Antibacterial Screening : Compounds with similar structural motifs were tested against various bacterial strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis. The structure-activity relationship indicated that the chlorophenyl substituent significantly contributed to antibacterial efficacy .
Comparative Analysis
To better understand the unique properties of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide, it can be compared with other oxadiazole derivatives:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides | Different substituents affecting reactivity | Antimicrobial |
| Indole Derivatives | Indole core structure | Similar anticancer activity |
| N-[4-(4-methylphenyl)-1,3,5-thiadiazol-2-yl]-carboxamides | Thiadiazole ring | Enzyme inhibition |
Comparison with Similar Compounds
Analogs with Varied Oxadiazole Substituents
Key Structural Differences :
- Chlorophenyl vs. Thiophene: The compound 2-(2-methoxyphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide (CAS 898511-79-0) replaces the 4-chlorophenyl group with a thiophene ring.
- Dimethoxyphenyl vs. Chlorophenyl: N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide () substitutes 4-chlorophenyl with a 3,4-dimethoxyphenyl group, increasing electron-donating capacity and lipophilicity, which may enhance membrane permeability but reduce metabolic stability .
Table 1: Substituent Effects on Oxadiazole-Based Compounds
Analogs with Modified Amide Chains
Propanamide vs. Benzamide :
- The antiplasmodial compounds N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (46) and N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (48) () replace the propanamide chain with benzamide moieties. Fluorine and trifluoromethyl groups enhance electronegativity, influencing potency against Plasmodium species .
Table 2: Amide Chain Modifications
Analogs with Alternative Heterocyclic Cores
Oxadiazole vs. Thiazolidinone:
- 2-(1,2-Benzothiazol-3-yl)-N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]propanamide (18, ) replaces the oxadiazole core with a thiazolidinone ring. However, the synthesis yield (97%) suggests superior scalability compared to oxadiazole derivatives .
Oxadiazole Isomerism :
- 2-(4-Chlorophenoxy)-2-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]propanamide () uses a 1,3,4-oxadiazole isomer instead of 1,2,5-oxadiazole. The isomer’s altered nitrogen positions may affect ring stability and hydrogen-bonding capacity, influencing pharmacokinetic profiles .
Physicochemical Data
Table 3: Physical Properties of Selected Compounds
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound's synthesis typically involves sequential coupling of the oxadiazole and propanamide moieties. Key steps include:
- Amide Bond Formation : Reacting 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine with 2-(2-methoxyphenoxy)propanoyl chloride under Schotten-Baumann conditions (e.g., aqueous NaOH, THF) .
- Oxadiazole Ring Construction : Cyclization of precursor nitrile oxides with hydroxylamine, followed by chlorination using POCl₃ .
- Optimization : Yield improvements (≥70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride), using DMAP as a catalyst, and refluxing in anhydrous DCM . Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient).
Q. Which spectroscopic techniques are critical for characterizing the oxadiazole and propanamide functionalities?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the oxadiazole ring (C=N-O) via absence of NH protons and shifts at δ 160–165 ppm (¹³C). The methoxyphenoxy group shows a singlet at δ 3.8–4.0 ppm (¹H, OCH₃) and aromatic protons at δ 6.8–7.5 ppm .
- FT-IR : Oxadiazole C=N stretching at 1540–1580 cm⁻¹; amide C=O at 1650–1680 cm⁻¹ .
- LC-MS : Validate molecular weight (M+H⁺ expected at ~388.8 Da) and purity (>95%) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate enzymatic inhibition (e.g., FabI) and correlate structural features with bioactivity?
- Methodological Answer :
- Enzymatic Assays : Use Bacillus subtilis FabI (enoyl-ACP reductase) in a NADH-coupled assay. Measure IC₅₀ via spectrophotometric monitoring of NADH depletion at 340 nm .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the chlorophenyl ring to enhance electrophilicity, or replace methoxy with bulkier alkoxy groups to probe steric effects .
- Control Experiments : Compare with known inhibitors (e.g., triclosan) and validate selectivity using unrelated enzymes (e.g., human carbonic anhydrase) .
Q. What computational strategies guide SAR and predict bioactivity for this compound?
- Methodological Answer :
- QSAR Modeling : Use Gaussian or MOE to calculate descriptors (e.g., logP, polar surface area). Train models with bioactivity data from analogues (e.g., MIC values from B. subtilis assays) .
- Molecular Docking : Dock the compound into FabI (PDB: 1C14) using AutoDock Vina. Focus on hydrogen bonding with Tyr156 and hydrophobic interactions with Phe204 .
- MD Simulations : Run 100-ns simulations (AMBER) to assess binding stability and identify residues critical for interaction .
**How should discrepancies between computational predictions and experimental bioactivity data be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
